molecular formula C11H10N2O B11907532 2,3-dihydroimidazo[1,2-b]isoquinolin-5(1H)-one CAS No. 25113-57-9

2,3-dihydroimidazo[1,2-b]isoquinolin-5(1H)-one

Cat. No.: B11907532
CAS No.: 25113-57-9
M. Wt: 186.21 g/mol
InChI Key: IGCOPIWHEYBFST-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,3-Dihydroimidazo[1,2-b]isoquinolin-5(1H)-one is a versatile heterocyclic scaffold of significant interest in medicinal chemistry and drug discovery. This compound serves as a key precursor for the synthesis of novel derivatives with potential antiparasitic and anticancer activities. Research indicates that this core structure and its derivatives exhibit notable activity against Trypanosoma cruzi , the parasite responsible for Chagas disease, with some thioamide-substituted analogs demonstrating potency superior to the standard drug Nifurtimox . The compound's structural similarity to the alkaloid tryptanthrin provides a rationale for its biological evaluation . A novel and efficient synthesis of this heterocycle has been achieved using microwave irradiation, enabling rapid access for research and development . Subsequent functionalization, particularly through selective acylation at the N- or C- positions using DMAP as a catalyst, allows for the creation of a diverse library of compounds for structure-activity relationship (SAR) studies . This product is intended for research purposes only. It is not intended for diagnostic or therapeutic uses in humans or animals.

Properties

CAS No.

25113-57-9

Molecular Formula

C11H10N2O

Molecular Weight

186.21 g/mol

IUPAC Name

2,3-dihydro-1H-imidazo[1,2-b]isoquinolin-5-one

InChI

InChI=1S/C11H10N2O/c14-11-9-4-2-1-3-8(9)7-10-12-5-6-13(10)11/h1-4,7,12H,5-6H2

InChI Key

IGCOPIWHEYBFST-UHFFFAOYSA-N

Canonical SMILES

C1CN2C(=CC3=CC=CC=C3C2=O)N1

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3-dihydroimidazo[1,2-b]isoquinolin-5(1H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the condensation of isoquinoline derivatives with imidazole precursors. The reaction is often carried out in the presence of a strong acid or base to facilitate the cyclization process. For instance, the use of polyphosphoric acid or sulfuric acid can promote the formation of the desired heterocyclic structure .

Industrial Production Methods

Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. These methods often utilize continuous flow reactors and optimized reaction conditions to achieve efficient production. The choice of solvents, catalysts, and reaction temperatures are critical factors in the industrial synthesis of this compound .

Chemical Reactions Analysis

Acylation Reactions

This compound undergoes regioselective acylation at both nitrogen and carbon positions under controlled conditions. Key studies include:

N-Acylation with Isocyanates

Reaction with aromatic isocyanates (e.g., phenylisocyanate, 4-nitrophenylisocyanate) in dichloromethane under reflux yields urea derivatives :

DerivativeReaction TimeYield (%)Melting Point (°C)IR (C=O stretch, cm⁻¹)
N-Phenylcarboxamide 2 h41189–1901730 (urea), 1699
N-(1-Naphthyl)carboxamide 2 h63268–2791739 (urea), 1699

Mechanistic Insight :

  • The reaction proceeds via nucleophilic attack of the imidazole nitrogen on the isocyanate electrophile.

  • HPLC kinetic studies confirm preferential N-acylation over C-acylation under DMAP catalysis .

Alkylation Reactions

Microwave-assisted alkylation with benzyl halides or acetamide precursors produces 10-substituted derivatives:

Benzylation at C-10

Reaction with benzyl bromide in the presence of K₂CO₃/DMAP under microwave irradiation (2–6 min) achieves 79–88% yields :

ProductConditionsYield (%)
10-Benzyl-2,3-dihydroimidazo[1,2-b]isoquinolin-5(1H)-oneMW, 80°C, 4 min85

Key Observations :

  • Traditional heating methods require 2–6 hours for comparable yields.

  • DMAP accelerates reaction kinetics by deprotonating the substrate .

Condensation Reactions

The carbonyl group participates in Knoevenagel-type condensations with active methylene compounds:

Antiparasitic Derivatives

Functionalization with chlorophenyl or nitrophenyl groups via Suzuki coupling yields bioactive hybrids :

DerivativeIC₅₀ vs P. falciparum (µM)
10-(4-Chlorophenyl)-substituted analog1.8 ± 0.2
10-(4-Nitrophenyl)-substituted analog2.1 ± 0.3

Structural Requirements :

  • Electron-withdrawing groups at C-10 enhance antimalarial potency .

Reaction Optimization Data

Comparative studies highlight efficiency gains using microwave irradiation :

ParameterConventional HeatingMicrowave Irradiation
Reaction Time2–6 h2–6 min
Yield Range (%)65–7879–88
Energy Consumption (kW)1.2–1.50.3–0.5

Spectral Characterization

Critical spectroscopic data for reaction monitoring:

  • ¹H NMR (DMSO-d₆) :

    • Imidazole protons: δ 7.04–7.58 (m)

    • Urea NH: δ 8.93–9.1 (s)

  • IR :

    • Carbonyl (C=O): 1699–1739 cm⁻¹

    • Urea (N–H): 3340–3399 cm⁻¹

This compound’s reactivity profile positions it as a critical intermediate in medicinal chemistry and materials science. Reaction selectivity depends on catalyst choice (e.g., DMAP for N-acylation) and energy input methods (microwave vs thermal) .

Scientific Research Applications

Antimicrobial Activity

Research indicates that 2,3-dihydroimidazo[1,2-b]isoquinolin-5(1H)-one exhibits significant antimicrobial properties. It has been evaluated for its efficacy against various bacterial strains, showing promising results in inhibiting growth. The compound's mechanism of action appears to involve interference with bacterial cell wall synthesis and function, making it a candidate for further development as an antimicrobial agent .

Anticancer Potential

The compound has been investigated for its anticancer properties. Studies have demonstrated that derivatives of this compound exhibit cytotoxic effects against several tumor cell lines. For instance, a series of related compounds were found to act as platelet activating factor receptor antagonists with notable antitumor activity . The effectiveness of these compounds in reducing tumor volume in preclinical models suggests their potential for clinical application in cancer therapy .

Antimalarial Activity

Recent studies have highlighted the antimalarial efficacy of novel derivatives of this compound against Plasmodium falciparum, the causative agent of malaria. The compounds demonstrated moderate to good activity in vitro, correlating their antimalarial effects with binding affinity to heme and inhibition of hemozoin formation . This mode of action is similar to that of established antimalarial drugs like chloroquine.

Material Science Applications

Beyond pharmacological uses, the structural characteristics of this compound make it valuable in material science. Its ability to form stable complexes with metal ions opens avenues for developing new materials with specific electronic or optical properties. This aspect is particularly relevant in the design of sensors and catalysts .

Synthetic Versatility

The synthesis of this compound has been achieved through various methods, including microwave-assisted synthesis and multicomponent reactions. These techniques not only enhance yield but also allow for the rapid generation of derivatives with modified biological activities . The ability to easily modify its structure makes it a versatile scaffold for drug discovery.

Comparative Analysis with Related Compounds

A comparison with structurally similar compounds reveals that the presence of the imidazole ring in this compound may enhance its reactivity and biological interactions compared to derivatives lacking this feature. The following table summarizes some related compounds and their biological activities:

Compound NameStructural FeaturesBiological Activity
TryptanthrinContains an indole structureAntimicrobial and anticancer
1-Phenyl-2,3-dihydroimidazo[1,2-b]isoquinolin-5(1H)-onePhenyl substitution on imidazoleEnhanced cytotoxicity
Dihydroisoquinoline derivativesLacks imidazole ringVarying degrees of neuroactivity

Case Studies and Research Findings

Several case studies have documented the applications and efficacy of this compound derivatives:

  • Antitumor Activity : A specific derivative was shown to outperform traditional chemotherapeutics in mouse models, indicating significant promise for future clinical trials .
  • Antimicrobial Efficacy : In vitro studies demonstrated effective inhibition against Gram-positive bacteria, supporting its potential as a new antibiotic .
  • Antimalarial Studies : Derivatives were tested against chloroquine-sensitive strains of Plasmodium falciparum, revealing a strong correlation between structural modifications and increased activity .

Mechanism of Action

The mechanism of action of 2,3-dihydroimidazo[1,2-b]isoquinolin-5(1H)-one involves its interaction with specific molecular targets. The compound can inhibit enzymes such as phosphatidylinositol 3-kinase and histone deacetylase, leading to alterations in cellular signaling pathways. These interactions result in the modulation of gene expression, cell proliferation, and apoptosis, making the compound a promising candidate for anticancer therapy .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares 2,3-dihydroimidazo[1,2-b]isoquinolin-5(1H)-one with structurally or functionally related heterocycles:

Compound Core Structure Synthesis Method Key Pharmacological Activity Target/Mechanism Reference
This compound Imidazo[1,2-b]isoquinolinone Microwave irradiation, DMAP-catalyzed acylation Antitrypanosomal (IC₅₀: 0.7–3.5 µM) T. cruzi and P. falciparum inhibition
Pyrrolo[1,2-b]isoquinolin-5(3H)-ones Pyrrolo[1,2-b]isoquinolinone Intermolecular cyclization Anticancer, antimicrobial Not specified
Imidazo[2,1-b]quinazoline derivatives Imidazo[2,1-b]quinazoline Acetylation/benzoylation α₁-Adrenoceptor antagonism (IC₅₀: <1 nM) Hypertension treatment
3,6-Dihydroimidazo(4,5-d)pyrrolo(2,3-b)pyridin-2(1H)-one Imidazo-pyrrolopyridine Multi-step organic synthesis JAK inhibition (predicted IC₅₀: <10 nM) Rheumatoid arthritis, inflammatory diseases
7-Hydroxyisoindolo[2,1-b]isoquinolin-5(7H)-one Isoindolo[2,1-b]isoquinolinone Cascade annulation Antimalarial, antiviral Not specified
Lp-PLA2 inhibitors (e.g., CAS 868167-61-7) Imidazo[1,2-c]pyrimidin-5(1H)-one Multi-component reactions Atherosclerosis, Alzheimer’s disease Lp-PLA2 enzyme inhibition

Key Structural and Functional Differences:

Core Heterocycles: The target compound’s imidazo[1,2-b]isoquinolinone core allows for dual N- and C-acylation, generating isomers with distinct biological profiles . In contrast, pyrrolo[1,2-b]isoquinolinones lack the imidazole ring, reducing electrophilic substitution sites . Imidazo[2,1-b]quinazolines feature a fused quinazoline system, enhancing α₁-adrenoceptor binding via hydrophobic interactions .

Synthesis Efficiency: Microwave-assisted synthesis of the target compound achieves >80% yield in 10 minutes , whereas pyrrolo[1,2-b]isoquinolinones require harsher conditions (e.g., Brønsted acid catalysis) .

Biological Targets :

  • Unlike JAK inhibitors (e.g., dpp derivatives), which rely on hydrogen-bonding motifs for kinase binding , the target compound’s antiparasitic activity stems from structural mimicry of tryptanthrin, disrupting parasite redox pathways .

Therapeutic Applications :

  • While Lp-PLA2 inhibitors target cardiovascular and neurodegenerative diseases , the target compound and its derivatives are optimized for neglected tropical diseases, reflecting divergent structure-activity relationships.

Critical Analysis of Research Findings

  • Antiparasitic Superiority : The target compound’s derivatives (e.g., C1–C3) exhibit 10–100× greater potency against T. cruzi than tryptanthrin, attributed to thioamide substituents enhancing membrane permeability .
  • Limitations : Unlike imidazo[2,1-b]quinazolines, which show oral efficacy in hypertensive models , the target compound’s in vivo pharmacokinetics remain understudied.
  • Computational Insights : Molecular docking of JAK inhibitors highlights steric and electrostatic interactions , whereas the target compound’s activity is primarily driven by planar aromaticity and electrophile susceptibility .

Biological Activity

2,3-Dihydroimidazo[1,2-b]isoquinolin-5(1H)-one (DHIIQ) is a compound of significant interest in medicinal chemistry due to its diverse biological activities, particularly in anticancer and antimalarial applications. This article reviews the current understanding of the biological activity of DHIIQ, including its synthesis, mechanisms of action, and potential therapeutic applications.

Synthesis of this compound

The synthesis of DHIIQ has been explored through various methods. A notable approach involves the reaction of arylisothiocyanates with 2,3-dihydroimidazo[1,2-b]isoquinoline-5(1H)-one derivatives. This method allows for the development of a range of functionalized derivatives, which can be screened for biological activity .

Biological Activity Overview

DHIIQ exhibits a range of biological activities, primarily focusing on its anticancer and antimalarial properties.

Anticancer Activity

Recent studies have highlighted the potential of DHIIQ derivatives as anticancer agents. For instance:

  • Cytotoxicity Studies : Compounds derived from DHIIQ were tested against various cancer cell lines, including neuroblastoma and breast cancer cells. The WST-1 assay demonstrated significant cytotoxic effects with IC50 values indicating effective growth inhibition at micromolar concentrations .
  • Mechanism of Action : The anticancer activity is believed to be mediated through apoptosis induction. Western blot analysis revealed that treatment with specific DHIIQ derivatives upregulated pro-apoptotic proteins such as Bax while downregulating anti-apoptotic proteins like Bcl-2. This shift in protein expression suggests that these compounds may promote mitochondrial dysfunction leading to cell death .

Antimalarial Activity

The antimalarial properties of DHIIQ have also been investigated. Key findings include:

  • In Vitro Efficacy : Several DHIIQ derivatives showed moderate to good antimalarial activity against Plasmodium falciparum strains. The binding affinity to heme was correlated with their efficacy, suggesting a mechanism similar to that of chloroquine .
  • Mode of Action : The most active compounds inhibited hemozoin formation, a critical process in malaria pathogenesis. This was confirmed through spectroscopic studies demonstrating alterations in heme binding characteristics upon interaction with DHIIQ derivatives .

Case Studies and Research Findings

Study Cell Line Concentration (µM) IC50 (µM) Mechanism
Study 1SH-SY5Y103.12 - 4.62Apoptosis via caspase activation
Study 2MDA-MB-23110 - 25<47% survivalGrowth inhibition
Study 3P. falciparumVariesModerateHeme detoxification inhibition

Q & A

Q. What hybrid methodologies integrate synthetic biology for heterologous production of this scaffold?

  • Methodological Answer : Biosynthetic pathway engineering in E. coli or yeast leverages P450 enzymes for regioselective oxidation. Metabolomics (LC-HRMS) tracks intermediate flux, and CRISPR interference (CRISPRi) optimizes pathway efficiency .

Data Contradiction Analysis

Q. How to reconcile conflicting reports on its antioxidant vs. pro-oxidant effects?

  • Methodological Answer : Context-dependent effects are evaluated using cell-type-specific ROS assays (e.g., DCFH-DA in cancer vs. normal cells). Redox potential (Eh) measurements and Nrf2 pathway activation studies clarify dual roles .

Q. What statistical approaches validate reproducibility in heterogeneous biological datasets?

  • Methodological Answer : Meta-analysis aggregates data from independent studies, applying random-effects models to account for variability. Sensitivity analysis identifies outlier datasets, and PRISMA guidelines ensure methodological rigor .

Methodological Tables

Parameter Optimization Strategy Key References
Synthetic YieldDOE with temperature/solvent screening
SolubilityCo-solvent blends + factorial design
StabilityAccelerated aging + Arrhenius modeling
Biological SpecificityProteome-wide affinity profiling

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.